Pimpc

Description

Strategies for the Synthesis of this compound

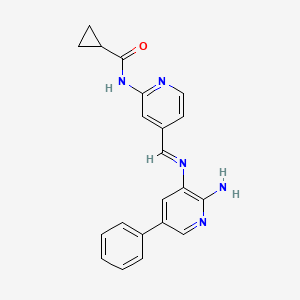

The compound (E)-N-(4-(((2-amino-5-phenylpyridin-3-yl) imino) methyl) pyridine-2-yl) cyclopropanecarboxamide (B1202528) (this compound) has been designed and synthesized for its role as a new glycogen (B147801) synthase kinase-3 (GSK-3) inhibitor. nih.gov Its structure incorporates an imine linkage, suggesting that synthetic routes would likely involve the condensation of an amine and an aldehyde or ketone precursor. While the specific detailed synthetic strategies, reaction conditions, and purification procedures employed for the synthesis of this particular this compound are not extensively detailed in the immediately available research findings, its successful preparation has been reported, enabling its investigation in biological studies. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for this compound's Purity and Structural Confirmation in Research Contexts

Ensuring the purity and confirming the structure of synthesized this compound are critical steps in academic research to guarantee the integrity and reproducibility of experimental results. Advanced analytical techniques, particularly chromatography and spectroscopy, play a vital role in this characterization process. High-Performance Liquid Chromatography (HPLC) has been specifically established as a method for the quantitative determination of this compound. nih.gov While spectroscopic techniques are fundamental for structural confirmation in organic chemistry, specific details regarding the application of advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy for the definitive structural confirmation of this specific this compound compound were not prominently featured in the examined research summaries. However, such techniques are standard in the comprehensive characterization of novel synthesized compounds.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Analysis

An HPLC method has been developed for the determination of this compound. nih.gov This method was primarily established for the quantitative analysis of this compound, particularly in biological matrices such as rat plasma, to support pharmacokinetic studies aimed at understanding the compound's behavior in vivo. nih.gov The development of such a method involves optimizing various parameters including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak resolution for this compound and potential impurities. While the specific parameters of the developed HPLC method for this this compound were not detailed in the provided snippets, the successful establishment of the method highlights its applicability for the analysis of this compound in research settings. nih.gov General principles of RP-HPLC method development involve selecting appropriate C18 columns and optimizing mobile phases typically composed of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.

Method Validation Parameters for this compound Quantitative Analysis (Accuracy, Sensitivity, Repeatability)

The established HPLC method for the determination of this compound has undergone validation to ensure its reliability and suitability for its intended purpose, specifically quantitative analysis. nih.gov Key validation parameters assessed for this method include accuracy, sensitivity, and repeatability. nih.gov

Accuracy: Refers to the closeness of the test results obtained by the method to the true value.

Sensitivity: Relates to the limit of detection (LOD) and limit of quantification (LOQ), indicating the lowest concentration of this compound that can be reliably detected and quantified.

Repeatability: (also known as intra-assay precision) expresses the precision under the same operating conditions over a short interval of time.

The research indicates that the developed HPLC method for this compound exhibits high accuracy, good sensitivity, and good repeatability, confirming its robust performance for quantitative analysis in research contexts. nih.gov

| Validation Parameter | Assessment Outcome (as reported) |

| Accuracy | High Accuracy |

| Sensitivity | Good Sensitivity |

| Repeatability | Good Repeatability |

Optimization of Synthetic Yields and Scalability for Academic Research

While the synthesis of (E)-N-(4-(((2-amino-5-phenylpyridin-3-yl) imino) methyl) pyridine-2-yl) cyclopropanecarboxamide (this compound) has been reported in the context of its research applications, detailed information specifically concerning the optimization of synthetic yields and the scalability of the synthesis for larger-scale academic research purposes was not available in the examined literature. nih.gov Optimization of synthetic yields typically involves investigating and modifying reaction parameters such as temperature, reaction time, solvent, reagent equivalents, and catalyst loading to maximize the desired product formation and minimize by-products. Scalability studies assess the feasibility and efficiency of increasing the reaction size from a laboratory bench scale to larger scales while maintaining acceptable yields and purity, which is important for supplying sufficient material for extensive research investigations. The absence of detailed reports on these aspects in the provided information suggests that while the synthesis is achievable for research quantities, the specific challenges and optimized strategies for large-scale production are not publicly detailed in these sources.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition by this compound

This compound has been identified as a novel inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several pathologies, including Alzheimer's disease.

Specificity and Selectivity Profiling against Kinase Families

While this compound is characterized as a GSK-3 inhibitor, detailed research findings on its comprehensive specificity and selectivity profiling against a broad panel of kinase families were not extensively available in the provided search results. General principles of kinase inhibitor selectivity involve interactions at the kinase active site and potential binding to allosteric sites, which can contribute to high specificity. However, specific data demonstrating this compound's inhibitory profile across different kinase families to assess its selectivity relative to GSK-3 were not identified in the consulted literature.

Impact on Downstream Signaling Pathways Regulated by GSK-3

Inhibition of GSK-3 by this compound has been shown to impact several downstream signaling pathways and cellular processes. Studies have indicated that this compound can down-regulate the elevated expression levels of amyloid-beta (Aβ), tau, and phosphorylated tau (p-tau) proteins. The accumulation and aggregation of these proteins are hallmarks of Alzheimer's disease pathology, and GSK-3 is known to be involved in tau phosphorylation.

Furthermore, this compound may exert anti-apoptotic effects, as evidenced by the down-regulation of the elevated expression of cleaved Caspase-3 protein. Caspase-3 is a key执行者 (executioner) caspase in the apoptotic pathway. This compound has also been observed to modulate the levels of ATPase and nitric oxide synthase (NOS), and to influence oxidative stress and neurotransmitter disturbance. These effects collectively contribute to the observed improvements in learning and memory impairment in animal models of Alzheimer's disease.

Antioxidant Modulatory Effects of this compound

This compound possesses antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the capacity of the antioxidant defense system, is implicated in various diseases, including neurodegenerative disorders.

Mechanisms of Free Radical Scavenging and Reactive Oxygen Species (ROS) Regulation

The antioxidant effects of this compound contribute to the regulation of reactive oxygen species and the scavenging of free radicals. While the detailed molecular mechanisms specific to this compound were not fully elucidated in the provided texts, the general mechanisms of antioxidant compounds include directly scavenging free radicals and modulating the production or detoxification of ROS. Research on related metal-based imine derivatives suggests that the presence of an electropositive metal center and the formation of chelates can enhance antioxidant potential by activating the pi electronic cloud and increasing the electron-donating ability of the compound. Given that this compound is also an imine with metal-chelating properties, a similar structural contribution to its antioxidant activity is plausible.

Metal Chelating Properties of this compound

This compound is characterized by its metal-chelating properties. Chelation involves the formation of stable complexes between a chelating agent and metal ions. This property is significant because metal ions, particularly transition metals like copper and aluminum, can contribute to oxidative stress and the aggregation of proteins implicated in neurodegenerative diseases.

Studies have demonstrated that this compound can chelate metal elements such as copper (Cu) and aluminum (Al), including in the brain. By binding to these metal ions, this compound can prevent their participation in reactions that generate free radicals or promote the aggregation of pathological proteins like Aβ. This chelation capacity is considered a contributing factor to this compound's potential therapeutic effects in conditions associated with metal dyshomeostasis and oxidative damage.

Role of Chelation in Mitigating Metal-Induced Cellular Dysfunction

The chelation of metal ions by this compound is suggested to play a role in mitigating metal-induced cellular dysfunction. By binding to excess copper and aluminum, this compound may reduce the detrimental effects associated with the accumulation of these metals. researchgate.netnih.gov Metal imbalance and toxic metal accumulation are common features in several neurodegenerative disorders and are generally associated with reduced enzymatic activities, elevated protein aggregation, and oxidative stress, leading to cell death and neurodegeneration. researchgate.net The ability of this compound to chelate these metals in the brain of research models suggests a protective mechanism against such metal-induced toxicity. researchgate.netnih.gov

Anti-Apoptotic Pathway Modulation by this compound

This compound has shown an anti-apoptotic effect in research models. researchgate.netnih.gov Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or unnecessary cells, and its dysregulation is associated with various diseases, including neurodegenerative disorders. touchoncology.comfrontiersin.org

Regulation of Apoptotic Biomarkers (e.g., Cleaved Caspase-3 Protein Expression)

One mechanism by which this compound exerts its anti-apoptotic effect is by down-regulating the high expression of cleaved Caspase-3 protein. researchgate.netnih.gov Cleaved Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation leads to the degradation of cellular proteins and the morphological changes associated with apoptosis. abcam.comnih.govptglab.comproteinatlas.org High levels of cleaved Caspase-3 have been observed in various contexts of cellular damage and disease. nih.govnih.gov The reduction in cleaved Caspase-3 expression by this compound indicates an inhibition of the execution phase of apoptosis.

Impact on Cellular Viability and Survival Pathways in Research Models

Research findings suggest that this compound can impact cellular viability and survival pathways. In the context of an Alzheimer's disease rat model induced by Aβ/Cu2+, this compound treatment was associated with the down-regulation of proteins like Aβ, tau, and p-tau, in addition to its anti-apoptotic effects. researchgate.netnih.gov While the provided information primarily focuses on the anti-apoptotic aspect, the modulation of apoptotic biomarkers like cleaved Caspase-3 implies a positive impact on cellular viability in the studied models where apoptosis is a factor in dysfunction. Survival pathways in cells are activated to cope with various stresses, including those induced by cytotoxic agents or microenvironmental conditions. nih.govplos.orgnih.gov The anti-apoptotic activity of this compound contributes to maintaining cell survival in the face of insults.

Modulation of Neurotransmitter Systems and Enzyme Levels by this compound

This compound has been observed to modulate enzyme levels and neurotransmitter disturbance in research models. researchgate.netnih.gov

Effects on ATPase Activity

This compound has been shown to modulate ATPase levels. researchgate.netnih.gov ATPases are enzymes that catalyze the decomposition of ATP into ADP and a free phosphate (B84403) ion, releasing energy that is used for various cellular processes, including maintaining ion gradients and cellular transport. The activity of ATPases, such as Na/K-ATPase, can be affected in neurodegenerative conditions. researchgate.net For instance, inhibition of Na/K-ATPase activity by Aβ oligomers has been suggested to contribute to synaptic dysfunction in Alzheimer's disease models. researchgate.net While the specific nature of this compound's modulation of ATPase activity (inhibition or activation) and the types of ATPases affected are not explicitly detailed in the provided snippets, the observation indicates an interaction with these crucial enzymes.

Regulation of Nitric Oxide Synthase (NOS) Levels

Research into the multi-target effects of this compound, particularly in the context of Aβ/Cu2+-induced Alzheimer's disease models in rats, indicates that this compound can modulate nitric oxide synthase (NOS) levels. While the precise mechanisms of this modulation were not quantitatively detailed in the consulted studies, the observed effect suggests this compound influences the enzymatic activity or expression of NOS. This modulation is considered one of the multiple targets through which this compound exerts its effects in the studied disease model.

Structure

3D Structure

Properties

Molecular Formula |

C21H19N5O |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-[4-[(2-amino-5-phenyl-3-pyridinyl)iminomethyl]-2-pyridinyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C21H19N5O/c22-20-18(11-17(13-25-20)15-4-2-1-3-5-15)24-12-14-8-9-23-19(10-14)26-21(27)16-6-7-16/h1-5,8-13,16H,6-7H2,(H2,22,25)(H,23,26,27) |

InChI Key |

PGQYAFNFZONXQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)C=NC3=C(N=CC(=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Contextualization Within Glycogen Synthase Kinase 3 Gsk 3 Inhibitor Research Landscape

Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes. nih.gov The pursuit of GSK-3 inhibitors is a prominent area of drug discovery, as dysregulation of this enzyme has been implicated in the pathophysiology of numerous diseases, including type 2 diabetes, cancer, and particularly, neurodegenerative disorders like Alzheimer's disease. nih.govgoogle.com In the context of Alzheimer's, GSK-3 is linked to the formation of β-amyloid (Aβ) plaques and the hyperphosphorylation of tau protein, two of the primary pathological hallmarks of the disease. nih.gov

PIMPC was designed and synthesized as a metal-chelating imine GSK-3 inhibitor. nih.gov Its development is situated within the ongoing effort to find potent and selective inhibitors of GSK-3 that can modulate its activity and potentially offer therapeutic benefits for conditions like Alzheimer's disease. The research into compounds like this compound is driven by the hypothesis that inhibiting GSK-3 could attenuate the progression of neurodegenerative processes. nih.govgoogle.com

Rationale for Multi Targeted Design in Neurological Disorder Investigations

The complexity of neurological disorders, such as Alzheimer's disease, presents a significant challenge for the traditional "one-target, one-drug" therapeutic approach. nih.gov The pathogenesis of these conditions is often multifaceted, involving a cascade of interconnected pathological events. This has led to a growing interest in the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets involved in the disease process. nih.gov

PIMPC exemplifies this multi-targeted design philosophy. nih.gov The rationale for its specific design extends beyond simple GSK-3 inhibition to address other contributing factors in Alzheimer's pathology. For instance, the excessive presence of metal ions like copper (Cu) can promote the aggregation of Aβ peptides. nih.gov this compound was engineered to not only inhibit GSK-3 but also to act as a metal-chelating agent, capable of binding to copper and aluminum in the brain. nih.gov

Research has indicated that this compound's effects are indeed multi-pronged. In a study involving a rat model of Alzheimer's disease, this compound was shown to:

Down-regulate the expression of Aβ, tau, and phosphorylated-tau (p-tau) proteins. nih.gov

Chelate copper (Cu) and aluminum (Al) in the brain. nih.gov

Exhibit anti-apoptotic effects by reducing the expression of cleaved Caspase-3 protein. nih.gov

Modulate levels of ATPase and nitric oxide synthase (NOS), as well as oxidative stress and neurotransmitter disturbances. nih.gov

This multi-target engagement is intended to provide a more comprehensive therapeutic effect, potentially leading to improved outcomes in relieving learning and memory impairments associated with Alzheimer's disease. nih.gov

Table 1: Observed Multi-Target Effects of this compound in an Alzheimer's Disease Rat Model nih.gov

| Target/Process | Observed Effect of this compound |

| Protein Aggregates | Down-regulation of Aβ, tau, and p-tau protein expression |

| Metal Ion Homeostasis | Chelation of Copper (Cu) and Aluminum (Al) elements |

| Apoptosis | Down-regulation of cleaved Caspase-3 protein expression |

| Oxidative Stress | Modulation of oxidative stress levels |

| Enzyme Activity | Modulation of ATPase and nitric oxide synthase (NOS) levels |

| Neurotransmitter Levels | Amelioration of neurotransmitter disturbance |

Preclinical Efficacy Investigations of Pimpc in Disease Models

In Vitro Model Applications for PIMPC Research

In vitro models play a crucial role in the initial assessment of a compound's biological activity and mechanisms at the cellular level. While specific detailed in vitro studies directly testing this compound in all the requested contexts were not extensively detailed in the provided search results, the relevance of these models in the broader research area is evident.

Cell-Based Assays for Oxidative Stress and Apoptosis Evaluation

Oxidative stress and apoptosis are key pathological features in neurodegenerative diseases like AD. slideshare.netresearchgate.net Cell-based assays are essential for evaluating the potential of compounds to mitigate these processes. The in vivo studies with this compound demonstrated an anti-apoptotic effect, evidenced by the downregulation of cleaved Caspase-3 protein expression in the brains of AD model rats. researchgate.netslideshare.netslideshare.net this compound's antioxidant properties are also noted. medchemexpress.comresearchgate.net While the provided search results highlight the importance of oxidative stress and apoptosis in AD and their assessment in cell models like SH-SY5Y, specific detailed results of this compound in dedicated cell-based oxidative stress and apoptosis assays were not presented. researchgate.netnih.govslideshare.netresearchgate.net

Enzymatic Assays for Kinase Inhibition Potency Assessment

Kinase dysfunction, particularly involving glycogen (B147801) synthase kinase-3 (GSK-3), is significantly implicated in the pathogenesis of AD, influencing processes like Aβ formation and tau phosphorylation. researchgate.netresearchgate.net this compound has been identified as a novel inhibitor of GSK-3. medchemexpress.commedchemexpress.com Enzymatic assays are standard methods to determine the potency and selectivity of kinase inhibitors by measuring their effect on enzyme activity, often expressed as IC50 values. The provided search results confirm this compound's classification as a GSK-3 inhibitor and the relevance of kinase inhibition in AD therapy development. medchemexpress.commedchemexpress.comresearchgate.net However, specific quantitative data from enzymatic assays detailing this compound's inhibition potency (e.g., IC50 values for GSK-3α or GSK-3β) were not included in the provided snippets.

In Vivo Animal Model Studies for this compound Evaluation (e.g., Alzheimer's Disease Models in Rodents)

In vivo studies using animal models are critical for evaluating the efficacy of potential therapeutic compounds in a complex biological system that mimics aspects of human disease. This compound has been evaluated in an Aβ/Cu2+-induced Alzheimer's disease rat model. researchgate.netslideshare.netslideshare.net This model aims to replicate key pathological features of AD, including Aβ accumulation, tau hyperphosphorylation, and associated cognitive deficits. researchgate.net

Attenuation of Amyloid-Beta (Aβ) Pathology

Amyloid-beta (Aβ) plaques are a hallmark of Alzheimer's disease, and their accumulation is believed to play a central role in the disease's progression. researchgate.netresearchgate.net Studies in the Aβ/Cu2+-induced AD rat model showed that treatment with this compound resulted in the downregulation of high expression levels of Aβ protein in the brains of these rats. researchgate.netslideshare.netslideshare.net Furthermore, this compound demonstrated the ability to chelate copper (Cu) and aluminum (Al) elements in the brain, which is relevant as excessive presence of metals like copper can promote Aβ aggregation. researchgate.net

Reduction of Tau Protein Phosphorylation (p-tau) and Aggregation

Hyperphosphorylated tau protein (p-tau) aggregates to form neurofibrillary tangles, another key pathological feature of AD that disrupts neuronal function. researchgate.net Glycogen synthase kinase-3 (GSK-3), which this compound inhibits, is a major kinase involved in tau phosphorylation. researchgate.netresearchgate.net In the Aβ/Cu2+-induced AD rat model, this compound treatment was shown to downregulate the high expression levels of both tau and phosphorylated tau proteins. researchgate.netslideshare.netslideshare.net This suggests that this compound's inhibitory effect on GSK-3 contributes to the reduction of abnormal tau phosphorylation. Histological analysis in these studies also indicated that this compound reduced cellular vacuoles in hippocampal cells compared to the untreated AD model group, further supporting its potential to mitigate AD-related pathology. slideshare.netslideshare.net

The in vivo findings suggest that this compound exerts multi-target effects, addressing key pathological aspects of AD in the Aβ/Cu2+-induced rat model. researchgate.netslideshare.netslideshare.net

In Vivo Study Findings in Aβ/Cu2+-Induced AD Rat Model

| Biomarker/Feature | Effect of this compound Treatment (vs. Model Group) | Reference |

| Aβ protein expression | Downregulated high expression levels | researchgate.netslideshare.netslideshare.net |

| Tau protein expression | Downregulated high expression levels | researchgate.netslideshare.netslideshare.net |

| Phosphorylated tau (p-tau) | Downregulated high expression levels | researchgate.netslideshare.netslideshare.net |

| Cleaved Caspase-3 protein | Downregulated high expression levels (anti-apoptotic effect) | researchgate.netslideshare.netslideshare.net |

| Copper (Cu) levels | Chelation in the brain | researchgate.netslideshare.netslideshare.net |

| Aluminum (Al) levels | Chelation in the brain | researchgate.netslideshare.netslideshare.net |

| Cellular vacuoles (Hippocampus) | Reduced | slideshare.netslideshare.net |

| Oxidative stress | Modulated | researchgate.net |

| Neurotransmitter disturbance | Modulated | researchgate.net |

| ATPase levels | Modulated | researchgate.net |

| Nitric oxide synthase (NOS) levels | Modulated | researchgate.net |

| Learning and memory impairment | Relieved | researchgate.net |

Reversal of Cognitive and Learning Impairments

Research using an Aβ/Cu2+-induced AD rat model has indicated that this compound treatment can alleviate learning and memory impairments. In this model, which mimics aspects of AD pathology, this compound demonstrated the ability to down-regulate elevated levels of amyloid-beta (Aβ), tau, and phosphorylated tau (p-tau) proteins. nih.gov These protein aggregations are key pathological hallmarks associated with cognitive decline in AD. The observed improvements in cognitive function suggest that this compound's multi-targeted actions, including the modulation of these proteins, contribute to the reversal of cognitive deficits in this preclinical model. nih.gov

Neuroprotective Effects and Synaptic Plasticity Enhancement

This compound has shown potential neuroprotective effects in preclinical investigations. Studies have indicated an anti-apoptotic effect, evidenced by the down-regulation of high expression levels of cleaved Caspase-3 protein in AD model rats. nih.gov Additionally, this compound has been observed to modulate ATPase and nitric oxide synthase (NOS) levels, as well as oxidative stress, all of which are factors implicated in neuronal health and survival. nih.gov

As a novel inhibitor of GSK-3, this compound's neuroprotective potential is further supported by the known roles of GSK-3 in neurodegeneration. Inhibition of GSK-3 has been linked to neuroprotective effects and the promotion of neuronal cell regeneration in other contexts. While direct evidence detailing this compound's specific impact on synaptic plasticity is still emerging from the reviewed studies, the critical role of synaptic plasticity in learning and memory is well-established. Synaptic plasticity involves the strengthening or weakening of connections between neurons over time, a process crucial for cognitive function. Given that GSK-3 is involved in various cellular processes, including those relevant to synaptic function, the inhibition of GSK-3 by this compound suggests a potential, albeit indirect, influence on synaptic plasticity mechanisms. Further research is needed to specifically elucidate how this compound impacts synaptic strength and function at the molecular level.

Analytical and Methodological Advancements in Pimpc Research

Development of Quantitative Bioanalytical Methods for PIMPC in Biological Matrices for Research Purposes

The accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. A quantitative analysis method utilizing High-Performance Liquid Chromatography (HPLC) has been successfully established for the determination of this compound in rat plasma. This developed HPLC method is characterized by its high accuracy, good sensitivity, and repeatability, making it suitable for research applications. The method has been applied to determine this compound concentrations in rat plasma samples collected at various time points following administration, providing insights into the compound's pharmacokinetic profile in rats, described as having fast absorption, rapid distribution, and rapid elimination, conforming to a two-compartment model. The establishment of such quantitative analytical methods is a critical step in the research and development of potential therapeutic compounds like this compound. Bioanalytical methods for measuring drug concentrations in biological samples are subject to validation to ensure reliability and accuracy, particularly for studies intended for regulatory submissions.

Mechanistic Insights from Targeted Biological Marker Analysis in this compound Research

To understand the mechanisms underlying this compound's observed effects, researchers have investigated its influence on specific biological markers in preclinical models. Studies using the Aβ/Cu2+-induced AD rat model have shown that this compound can down-regulate the elevated expression levels of key proteins implicated in Alzheimer's pathology, including Aβ, tau, and phosphorylated tau (p-tau) proteins. Furthermore, this compound may exert an anti-apoptotic effect, evidenced by the down-regulation of the high expression of cleaved Caspase-3 protein. The compound has also been found to modulate the levels of ATPase and nitric oxide synthase (NOS), and influence oxidative stress and neurotransmitter disturbance. These findings, derived from targeted analysis of specific proteins, enzymes, and biological indicators, provide valuable mechanistic insights into how this compound may alleviate learning and memory impairment in AD model rats by acting on multiple targets. While comprehensive omics approaches like proteomics and metabolomics offer broad, unbiased views of biological systems, the available research findings on this compound's mechanisms, based on the provided information, focus on the analysis of specific, pre-selected markers relevant to its proposed therapeutic actions.

Structure Activity Relationship Sar Studies and Analog Development for Pimpc

Identification of Key Structural Features for GSK-3 Inhibition Potency

The inhibitory activity of PIMPC against GSK-3β is a cornerstone of its therapeutic potential. Research into a series of related compounds has shed light on the critical structural components necessary for this inhibition. The core structure, featuring a 2-aminopyridine (B139424) moiety, is a crucial element.

A pivotal study on a series of 2,3-diaminopyridine (B105623) derivatives revealed that the imine linkage, as seen in this compound, is highly favorable for potent GSK-3β inhibition. When compared to amide and 1,2-diamine derivatives, the imine derivatives consistently demonstrated superior inhibitory activity. This suggests that the specific geometry and electronic properties conferred by the imine bond are essential for optimal interaction with the GSK-3β active site.

Furthermore, the N-(pyridin-2-yl)cyclopropanecarboxamide portion of the molecule is designed to establish favorable interactions within the hinge region of the GSK-3β enzyme. The cyclopropyl (B3062369) group, in particular, is a key feature that contributes to the potency and selectivity of these inhibitors. The design strategy for such dual-function molecules often involves coupling a GSK-3β binding moiety, like the N-(pyridin-2-yl)cyclopropanecarboxamide, with a functional group capable of other desired interactions.

The following table summarizes the GSK-3β inhibitory activities of a series of related imine derivatives, highlighting the importance of the substitution pattern on the phenyl ring.

| Compound | R | GSK-3β IC₅₀ (μM) |

| 9a | 4-F | 0.08 |

| 9b | 4-Cl | 0.06 |

| 9c | 4-Br | 0.09 |

| 9d | 4-CH₃ | 0.12 |

| 9e | 4-OCH₃ | 0.07 |

| 9f | 3-F | 0.15 |

| 9g | 3-Cl | 0.11 |

| 9h | 3-OCH₃ | 0.21 |

| 9i | 2-F | 0.35 |

| 9j | 2-Cl | 0.28 |

| 9k | H | 0.18 |

Data based on a study of multifunctional 2,3-diaminopyridine derivatives.

SAR for Enhanced Antioxidant Activity

In addition to its GSK-3β inhibitory action, this compound possesses antioxidant properties, which are crucial for mitigating the oxidative stress implicated in neurodegenerative diseases. The structure-activity relationship for this antioxidant activity is intrinsically linked to the molecule's ability to scavenge free radicals.

Studies on related imine derivatives have shown that these compounds are effective inhibitors of reactive oxygen species (ROS) formation. The 2-aminopyridine core, coupled with the phenyl substituent, likely plays a significant role in this antioxidant capacity. The presence of the amino group can contribute to the radical scavenging activity through hydrogen atom donation.

While a systematic SAR study focusing solely on the antioxidant activity of this compound analogs is not extensively available, the research on multifunctional agents indicates that the structural features contributing to GSK-3β inhibition and metal chelation also support its antioxidant function. This suggests a synergistic relationship between the different pharmacophores within the this compound molecule.

Optimization of Metal-Chelating Specificity and Affinity

The dysregulation of metal ions, such as copper (Cu²⁺) and aluminum (Al³⁺), is a known factor in the pathology of Alzheimer's disease. This compound's ability to chelate these metal ions represents another key aspect of its therapeutic profile. The SAR for metal chelation points to the critical role of the 2,3-diaminopyridine moiety.

Research has demonstrated that imine derivatives based on this scaffold are selective chelators of Cu²⁺ and Al³⁺. In contrast, the corresponding 1,2-diamine derivatives, while being strong metal chelators, exhibited reduced or no GSK-3β inhibitory potency. This highlights a delicate balance within the molecular architecture, where the imine linkage is crucial for maintaining the dual functionality. The amine group and the imine nitrogen are likely the primary sites of coordination with the metal ions.

The following table illustrates the metal-chelating abilities of selected imine derivatives for copper.

| Compound | R | Cu²⁺ Chelation |

| 9a | 4-F | ++ |

| 9b | 4-Cl | +++ |

| 9e | 4-OCH₃ | ++ |

Qualitative representation of metal chelation capacity based on published studies. +++ indicates strong chelation, ++ indicates moderate chelation.

Design and Synthesis of this compound Analogs with Modified Efficacy or Specificity for Research Applications

The promising profile of this compound has spurred the design and synthesis of analogs aimed at further refining its efficacy and specificity for use as research tools and potential therapeutic leads. The synthetic strategies for creating these analogs typically involve modifications at several key positions within the this compound scaffold.

One approach involves the substitution of the phenyl ring on the 2-amino-5-phenylpyridine (B15250) core. Introducing different functional groups at various positions on this ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity for GSK-3β and its metal-chelating and antioxidant capacities.

Another avenue of exploration is the modification of the N-(pyridin-2-yl)cyclopropanecarboxamide side chain. Alterations to the pyridine (B92270) ring or replacement of the cyclopropyl group with other small, constrained ring systems could lead to analogs with improved pharmacokinetic properties or enhanced selectivity for GSK-3β over other kinases.

Finally, the imine linker itself can be a target for modification. While the imine has been shown to be crucial for the current activity profile, exploring bioisosteric replacements could lead to the discovery of analogs with different metabolic stability or altered biological activity.

The synthesis of these analogs generally involves a multi-step process, often starting with the construction of the substituted 2-amino-5-phenylpyridine core, followed by condensation with the appropriate aldehyde to form the imine linkage, and finally, coupling with the desired side chain. These synthetic efforts are essential for building a comprehensive understanding of the SAR of this important class of molecules and for developing the next generation of multifunctional agents for the treatment of neurodegenerative diseases.

Compound Names

| Abbreviation / Number | Full Chemical Name |

| This compound | (E)-N-(4-(((2-amino-5-phenylpyridin-3-yl) imino) methyl) pyridine-2-yl) cyclopropanecarboxamide (B1202528) |

| 9a | (E)-N-(4-(((2-amino-5-(4-fluorophenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9b | (E)-N-(4-(((2-amino-5-(4-chlorophenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9c | (E)-N-(4-(((2-amino-5-(4-bromophenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9d | (E)-N-(4-(((2-amino-5-(p-tolyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9e | (E)-N-(4-(((2-amino-5-(4-methoxyphenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9f | (E)-N-(4-(((2-amino-5-(3-fluorophenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9g | (E)-N-(4-(((2-amino-5-(3-chlorophenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9h | (E)-N-(4-(((2-amino-5-(3-methoxyphenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9i | (E)-N-(4-(((2-amino-5-(2-fluorophenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9j | (E)-N-(4-(((2-amino-5-(2-chlorophenyl)pyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

| 9k | (E)-N-(4-(((2-amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide |

Comparative Research and Translational Implications Non Clinical

Comparison of PIMPC's Efficacy with Other Investigational GSK-3 Inhibitors in Preclinical Settings

This compound has been investigated as a GSK-3 inhibitor with potential application in Alzheimer's disease (AD) researchgate.netnih.govgoogle.comnih.gov. A preclinical study utilizing an Aβ/Cu2+-induced AD rat model explored the multi-target effects of this compound mdpi.com. This research indicated that this compound could down-regulate the elevated expression levels of amyloid-β (Aβ), tau, and phosphorylated tau (p-tau) proteins observed in the AD rat model mdpi.com. Furthermore, the study demonstrated this compound's ability to chelate copper (Cu) and aluminum (Al) elements in the brain, suggesting a role in addressing metal dyshomeostasis associated with AD pathology mdpi.com.

While this compound is being studied for its GSK-3 inhibitory activity, other investigational GSK-3 inhibitors exist, such as LY2090314, GSK-3β inhibitor 3, FRATtide, ZDWX-25, TC-G 24, and SAR502250 researchgate.net. However, based on the available search information, detailed preclinical studies directly comparing the efficacy of this compound head-to-head with these specific investigational GSK-3 inhibitors were not found. Research to date appears to have focused on characterizing this compound's effects and mechanisms in relevant models rather than providing direct comparative efficacy data against a broad panel of other GSK-3 inhibitors.

Synergistic Effects of this compound in Combination with Other Investigational Agents in Research Models

Information regarding studies specifically investigating the synergistic effects of this compound in combination with other investigational agents in research models was not identified in the provided search results. The available research highlights this compound's own multi-target effects in an AD model mdpi.com, but does not describe its use in combination therapies to assess potential synergistic outcomes.

Research Opportunities in Related Neurological Disorders and Oxidative Stress-Related Pathologies

The identified properties and observed effects of this compound suggest several avenues for future research in neurological disorders and oxidative stress-related pathologies. This compound's activity as a GSK-3 inhibitor is relevant, as aberrant GSK-3 activity has been implicated in the pathogenesis of various neurological conditions, including AD, Parkinson's disease, and Huntington's disease mdpi.com.

Furthermore, this compound's antioxidant and metal-chelating properties are particularly pertinent to conditions where oxidative stress and metal dyshomeostasis play significant roles researchgate.netresearchgate.netmdpi.com. The study in the AD rat model demonstrated that this compound modulated oxidative stress and exhibited anti-apoptotic effects by down-regulating cleaved Caspase-3 protein expression mdpi.com. It also influenced neurotransmitter levels and ATPase activity mdpi.com. These findings suggest potential research opportunities for this compound in other neurological disorders characterized by similar pathological features, such as those involving neuronal apoptosis, oxidative damage, and neurotransmitter imbalances.

The link between excessive metal presence, such as copper, and increased risk and pathology in neurodegenerative diseases like AD is established mdpi.com. This compound's ability to chelate metals like copper and aluminum in the brain, as shown in the preclinical AD model, underscores its potential in addressing metal-induced neurotoxicity mdpi.com. This opens research avenues for this compound in other conditions where metal accumulation contributes to disease progression.

Future Directions and Emerging Research Avenues for Pimpc

Exploration of Novel Molecular Targets and Pathways of PIMPC

Current research has established this compound as a GSK-3 inhibitor with antioxidant and metal-chelating capabilities nih.gov. However, the full spectrum of its molecular targets and the intricate pathways through which it exerts its effects remain to be thoroughly investigated. Future research should aim to identify additional proteins or enzymes that interact with this compound, potentially uncovering novel mechanisms contributing to its observed therapeutic benefits. Given its reported multi-target effects in AD models, exploring its influence on other key pathways involved in neuroinflammation, protein aggregation beyond amyloid-beta (Aβ) and tau, and synaptic dysfunction is crucial. Advanced proteomic and transcriptomic studies could help map the cellular responses triggered by this compound treatment, providing a more comprehensive understanding of its biological activity.

Development of Advanced Preclinical Models for this compound Evaluation

The evaluation of this compound's efficacy and safety has begun in preclinical models, including studies on its pharmacokinetics in rats and its effects in an Aβ/Cu2+-induced AD rat model nih.gov. To advance the understanding of this compound, the development and utilization of more sophisticated preclinical models are essential. This includes employing diverse in vitro models, such as human induced pluripotent stem cell (iPSC)-derived neurons and organoids that better recapitulate the complexity of the human brain and AD pathology. In vivo research should expand to include various transgenic animal models that mimic different aspects of AD, such as tauopathy or more complex amyloid pathology, to assess this compound's effectiveness across a broader range of disease manifestations. Utilizing models that allow for the study of long-term effects and potential preventative capabilities would also be highly valuable.

Investigation into Delivery Systems for Enhanced Research Utility

The effectiveness of any therapeutic compound is significantly influenced by its delivery to the target site. For a compound aimed at treating neurological conditions like AD, efficient passage across the blood-brain barrier (BBB) is paramount. Future research should focus on investigating and developing advanced delivery systems for this compound to enhance its research utility and potential therapeutic application. This could involve exploring various strategies, such as nanoparticle formulations, liposomal encapsulation, or other drug delivery technologies designed to improve bioavailability, reduce off-target effects, and facilitate targeted delivery to the brain. Studies evaluating the pharmacokinetics and biodistribution of this compound using these novel delivery systems in relevant preclinical models are necessary to optimize research methodologies and assess translational potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.